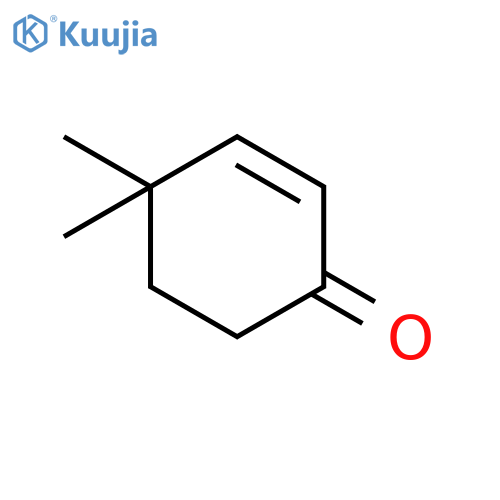Cas no 1073-13-8 (4,4-dimethylcyclohex-2-en-1-one)

1073-13-8 structure
商品名:4,4-dimethylcyclohex-2-en-1-one
4,4-dimethylcyclohex-2-en-1-one 化学的及び物理的性質
名前と識別子
-
- 4,4-Dimethyl-2-cyclohexen-1-one
- 4,4-DIMETHYL-2-CYCLOHEXENE-1-ONE
- 4,4-Dimethyl-2-cyclohexenone
- 4,4-Dimethylcyclohexenone
- 4,4-Dimethylcyclohex-1-en-2-one
- 4,4-Dimethylcyclohex-2-enone
- 4,4-Dimethylcyclohex-2-en-1-one
- 6,6-Dimethylcyclohexen-3-one
- 6,6-Dimethylcyclohexene-3-one
- 3,3-Dimethylcyclohexene-6-one
- 2-Cyclohexen-1-one, 4,4-dimethyl-
- HAUNPYVLVAIUOO-UHFFFAOYSA-N
- 10J1HF864Z
- 4,4-dimethyl-cyclohex-2-en-1-one
- PubChem17152
- 4,4-dimethyl-cyclohexen-1-one
- 4,4-dimethyl-cyclohex-2-enone
- A801667
- CL3492
- AM84327
- DTXSID70147996
- 1073-13-8
- 4,4-Dimethyl-cyclohexene-1-one
- MFCD00009695
- FT-0617080
- 4,4-dimethyl-1-cyclohex-2-enone
- DS-14987
- J-001784
- SY004731
- GEO-01169
- 4,4-Dimethyl-2-cyclohexen-1-one, 97%
- J-514020
- 2-Cyclohexen-1-one,4,4-dimethyl-
- AC-7019
- CS-0128266
- InChI=1/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3,5H,4,6H2,1-2H
- AKOS005259808
- EN300-129236
- D3852
- SCHEMBL430665
- UNII-10J1HF864Z
- 4,4-dimethylcyclohex- 2-en-1-one
- DB-008359
- BBL102646
- STL556450
- DTXCID6070487
- 672-151-6
- 4,4-dimethylcyclohex-2-en-1-one
-
- MDL: MFCD00009695
- インチ: 1S/C8H12O/c1-8(2)5-3-7(9)4-6-8/h3,5H,4,6H2,1-2H3
- InChIKey: HAUNPYVLVAIUOO-UHFFFAOYSA-N
- ほほえんだ: O=C1C([H])=C([H])C(C([H])([H])[H])(C([H])([H])[H])C([H])([H])C1([H])[H]
計算された属性
- せいみつぶんしりょう: 124.08900
- どういたいしつりょう: 124.089
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 1
- 重原子数: 9
- 回転可能化学結合数: 0
- 複雑さ: 154
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 1.8
- トポロジー分子極性表面積: 17.1
- 互変異性体の数: 2
じっけんとくせい
- 色と性状: Liquid
- 密度みつど: 0.944 g/mL at 25 °C(lit.)
- ふってん: 74°C/14mmHg(lit.)
- フラッシュポイント: 華氏温度:147.2°f
摂氏度:64°c - 屈折率: n20/D 1.473(lit.)
- PSA: 17.07000
- LogP: 1.93170
- 最大波長(λmax): 318(EtOH)(lit.)
- かんど: Air Sensitive
- ようかいせい: 未確定
4,4-dimethylcyclohex-2-en-1-one セキュリティ情報
- ヒント:に警告
- シグナルワード:Warning
- 危害声明: H227
- 警告文: P210-P280-P370+P378-P403+P235-P501
- WGKドイツ:3
- 危険カテゴリコード: 36-20/21/22
- セキュリティの説明: S36/37/39-S26
-
危険物標識:


- セキュリティ用語:S36/37/39-26
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- リスク用語:R36
4,4-dimethylcyclohex-2-en-1-one 税関データ
- 税関コード:2914299000
- 税関データ:
中国税関番号:
2914299000概要:
291299000.他の酸素含有基を有さない他のシクロアルカノン/シクロエノンまたはシクロテルペンノン。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:5.5%。一般関税:30.0%
申告要素:
製品名称、成分含有量、用途、アセトン申告包装
要約:
2914299000.他の酸素機能を有さない他のシクロアルキル基、シクロ生成またはシクロエーテル生成ケトン。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇税率:5.5%。一般関税:30.0%
4,4-dimethylcyclohex-2-en-1-one 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Enamine | EN300-129236-0.5g |
4,4-dimethylcyclohex-2-en-1-one |
1073-13-8 | 95% | 0.5g |
$21.0 | 2023-06-08 | |
| Enamine | EN300-129236-2.5g |
4,4-dimethylcyclohex-2-en-1-one |
1073-13-8 | 95% | 2.5g |
$36.0 | 2023-06-08 | |
| Enamine | EN300-129236-0.25g |
4,4-dimethylcyclohex-2-en-1-one |
1073-13-8 | 95% | 0.25g |
$19.0 | 2023-06-08 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1198906-10g |
4,4-Dimethyl-2-cyclohexen-1-one |
1073-13-8 | 97% | 10g |
¥131.00 | 2024-08-09 | |
| TRC | D477888-100mg |
4,4-Dimethyl-2-cyclohexen-1-one |
1073-13-8 | 100mg |
$ 80.00 | 2022-06-05 | ||
| eNovation Chemicals LLC | D520212-10g |
4,4-DiMethyl-2-cyclohexen-1-one |
1073-13-8 | 97% | 10g |
$410 | 2024-05-24 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ED6657-1g |
4,4-dimethylcyclohex-2-en-1-one |
1073-13-8 | ≥96% | 1g |
¥160元 | 2023-09-15 | |
| HE FEI BO MEI SHENG WU KE JI YOU XIAN ZE REN GONG SI | ED6657-5g |
4,4-dimethylcyclohex-2-en-1-one |
1073-13-8 | ≥96% | 5g |
¥550元 | 2023-09-15 | |
| Chemenu | CM204090-25g |
4,4-dimethyl-2-cyclohexen-1-one |
1073-13-8 | 97% | 25g |
$110 | 2021-06-15 | |
| Apollo Scientific | OR59378-100g |
4,4-Dimethylcyclohex-2-en-1-one |
1073-13-8 | 98% | 100g |
£147.00 | 2025-02-20 |
4,4-dimethylcyclohex-2-en-1-one 関連文献
-
1. Electrochemical reduction of 2-cyclohexen-1-ones in a hydroethanolic mediumEnrique Brillas,Adolfo Ortiz J. Chem. Soc. Faraday Trans. 1 1986 82 495
-
Long V. Dinh,John A. Gladysz New J. Chem. 2005 29 173
-
Masaki Okamoto,Yuko Yamamoto,Satoshi Sakaguchi Chem. Commun. 2009 7363
-
Xiao-Long Lu,Baochao Yang,Haibing He,Shuanhu Gao Org. Chem. Front. 2021 8 1143
-
Long V. Dinh,John A. Gladysz New J. Chem. 2005 29 173
1073-13-8 (4,4-dimethylcyclohex-2-en-1-one) 関連製品
- 14523-53-6(spiro4.5dec-6-en-8-one)
- 2287274-76-2([4-Methyl-3-(trifluoromethyl)phenyl]hydrazine;dihydrochloride)
- 42464-96-0(NNMTi)
- 2229352-66-1(3-amino-3-(3-fluoro-4-methylphenyl)cyclobutan-1-ol)
- 1439373-47-3((2S)?-2,?4-?Morpholinedicarboxyl?ic Acid 4-?(Phenylmethyl) Ester)
- 923076-96-4(6-(4-ethoxyphenyl)-2-(4-methylphenyl)methyl-2,3-dihydropyridazin-3-one)
- 357268-80-5(N'-(2-methoxyphenyl)-N-(2-methylpropyl)ethanediamide)
- 1354000-22-8(2-[Methyl-((S)-1-methyl-pyrrolidin-3-yl)-amino]-ethanol)
- 1019552-09-0(2-chloro-N-[(pyridin-4-yl)methyl]aniline)
- 338425-25-5(<br>N-(4-Bromo-phenyl)-2-(4-phenyl-5-pyridin-4-yl-4H-[1,2,4]triazol-3-ylsulfany l)-acetamide)
推奨される供給者
Amadis Chemical Company Limited
(CAS:1073-13-8)4,4-dimethylcyclohex-2-en-1-one

清らかである:99%/99%
はかる:100g/500g
価格 ($):157.0/782.0